molecular formula C11H23NO3 B13560760 Tert-butyl butyl-(2-hydroxyethyl)carbamate

Tert-butyl butyl-(2-hydroxyethyl)carbamate

Cat. No.: B13560760
M. Wt: 217.31 g/mol
InChI Key: ZUPSPWRKPZWWOY-UHFFFAOYSA-N
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Description

Tert-butyl butyl-(2-hydroxyethyl)carbamate is a specialized chemical building block designed for advanced organic synthesis and drug discovery research. Its structure, featuring a protected amine (carbamate) and a terminal hydroxyl group, makes it a versatile difunctional reagent for constructing more complex molecules. In medicinal chemistry, this compound serves as a key intermediate for introducing functionalized amine motifs into target structures. The tert-butyloxycarbonyl (Boc) protecting group is highly valuable as it is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions to reveal the free amine, a crucial step in multi-step synthesis. The hydroxyl group can be further functionalized, allowing researchers to create amides, esters, or ethers, or to attach the molecule to solid supports and polymeric scaffolds. This reactivity is particularly exploited in the synthesis of active pharmaceutical ingredients (APIs) and for the development of PROTACs (Proteolysis Targeting Chimeras) where modular linkers are essential. Furthermore, its application extends to materials science, where it can be used in the synthesis of novel polymers and functionalized surfaces. This product is intended for research purposes by qualified laboratory personnel and is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-butyl-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3

InChI Key

ZUPSPWRKPZWWOY-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

Contextualization Within Carbamate Chemistry and Organic Synthesis

The carbamate (B1207046) functional group is a cornerstone of modern organic and medicinal chemistry. nih.gov Structurally a hybrid of an ester and an amide, carbamates exhibit good chemical and metabolic stability. nih.gov This has led to their widespread use as peptide bond surrogates in drug design, enhancing properties like cell membrane permeability and resistance to enzymatic degradation. nih.govnumberanalytics.com Beyond pharmaceuticals, carbamates are crucial in agrochemicals and the polymer industry. nih.gov

In the realm of organic synthesis, the carbamate moiety is perhaps most famous for its role in protecting groups for amines. nih.govquora.com N-substituted tert-butyl (hydroxyethyl)carbamates are exemplary of bifunctional reagents. chemicalbook.com They contain a tert-butoxycarbonyl (Boc) protected amine, which masks the reactivity of the nitrogen atom, and a terminal hydroxyl group that remains available for a wide range of chemical transformations. chemicalbook.combroadpharm.com This dual functionality allows for sequential, controlled reactions at different sites of the molecule, making them highly versatile synthons for constructing more complex molecular architectures. nih.gov

Historical Development and Evolution of Synthetic Strategies for Carbamates

The synthesis of carbamates has evolved significantly over time, moving from classical methods that often employed hazardous reagents to more modern, environmentally benign strategies. researchgate.net

Historically, several key name reactions were adapted for carbamate (B1207046) synthesis. The Hofmann rearrangement of primary amides and the Curtius rearrangement of acyl azides are two such methods that proceed through an isocyanate intermediate, which can be trapped by an alcohol to form the desired carbamate. nih.govorganic-chemistry.orgwikipedia.org Other traditional routes involved the use of highly toxic phosgene (B1210022) or its derivatives, such as chloroformates, which react with amines to yield carbamates. nih.govacs.org While effective, the extreme toxicity of phosgene spurred extensive research into safer alternatives. researchgate.net

The latter half of the 20th century and the beginning of the 21st saw a shift towards "green chemistry" approaches. A significant advancement was the use of carbon dioxide (CO₂) as a C1 building block. nih.govpsu.edu CO₂ is non-toxic, abundant, and inexpensive, making it an attractive substitute for phosgene. psu.edu Reactions involving the three-component coupling of an amine, CO₂, and an alkyl halide have become an efficient method for carbamate synthesis. nih.govorganic-chemistry.orgacs.org Other modern strategies employ reagents like dimethyl carbonate or urea (B33335) as carbonyl sources, further avoiding hazardous materials and often proceeding with high yields under mild conditions. researchgate.netrsc.orgorganic-chemistry.org

Table 1: Evolution of Synthetic Strategies for Carbamates

Synthetic Era Method Reagents Notes
Traditional Hofmann Rearrangement Primary Amide, Bromine, Base, Alcohol Converts amides to carbamates with one less carbon. acs.org
Curtius Rearrangement Acyl Azide (B81097), Heat, Alcohol Involves thermal decomposition of an acyl azide to an isocyanate intermediate. nih.govorganic-chemistry.org
Phosgene Chemistry Amine, Phosgene/Chloroformates, Alcohol Highly efficient but involves extremely toxic and corrosive reagents. researchgate.netacs.org
Modern Carbon Dioxide (CO₂) Fixation Amine, CO₂, Alkyl Halide, Base Utilizes a non-toxic, renewable C1 source; often promoted by bases like cesium carbonate. nih.govacs.org
Urea Alcoholysis Amine, Urea, Alcohol, Catalyst Employs urea as a safe and solid carbonyl source. rsc.org
Carbonate Chemistry Amine, Dialkyl Carbonates (e.g., DMC) Uses environmentally friendly reagents as an alternative to phosgene. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Decomposition Pathways of Carbamates

The tert-butoxycarbonyl (Boc) group is renowned for its use as a protecting group for amines due to its distinct stability profile. It is exceptionally resistant to basic hydrolysis and a wide array of nucleophiles, yet can be readily cleaved under mild acidic conditions. total-synthesis.comresearchgate.netnih.gov This orthogonal stability allows for selective deprotection in complex molecular syntheses. organic-chemistry.org

The deprotection of tert-butyl carbamates under acidic conditions is a fundamental transformation in organic chemistry. fishersci.co.uk The mechanism for tert-butyl butyl-(2-hydroxyethyl)carbamate proceeds through a pathway that capitalizes on the formation of a stabilized tertiary carbocation. total-synthesis.com

The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comresearchgate.net This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes unimolecular cleavage of the alkyl-oxygen bond. This step is facilitated by the exceptional stability of the resulting tert-butyl cation. researchgate.net This fragmentation yields the tertiary carbocation and an unstable N,N-disubstituted carbamic acid intermediate. total-synthesis.comresearchgate.net The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, N-butyl-ethanolamine. total-synthesis.com The tert-butyl cation typically loses a proton to form isobutylene (B52900), a stable gaseous olefin. total-synthesis.com

Kinetic studies on the acid-catalyzed cleavage of other Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). acs.orgnih.govacs.org

StepDescriptionIntermediates/Products
1. Protonation The carbonyl oxygen of the carbamate is protonated by an acid (H⁺).Protonated carbamate
2. C-O Bond Cleavage The protonated carbamate undergoes unimolecular cleavage of the tert-butyl-oxygen bond.Tert-butyl cation + Carbamic acid
3. Decarboxylation The unstable carbamic acid intermediate spontaneously decomposes.N-butyl-ethanolamine + Carbon dioxide (CO₂)
4. Cation Quenching The tert-butyl cation is neutralized, typically by losing a proton.Isobutylene

Table 1: Stepwise Mechanism of Acid-Catalyzed Hydrolysis of this compound.

A defining characteristic of the Boc protecting group is its pronounced stability under basic and nucleophilic conditions. total-synthesis.comresearchgate.netorganic-chemistry.org this compound is exceptionally resistant to base-mediated hydrolysis for two primary reasons related to its structure.

Firstly, as an N,N-disubstituted (tertiary) carbamate, it lacks the acidic N-H proton found in primary and secondary carbamates. This precludes decomposition via the E1cB (Elimination, Unimolecular, Conjugate Base) mechanism, which is a common pathway for N-unsubstituted or N-monosubstituted carbamates. researchgate.net Secondly, the alternative BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism, involving direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is kinetically unfavorable. researchgate.net The significant steric hindrance presented by the bulky tert-butyl group shields the carbonyl carbon from nucleophilic attack. reddit.com Furthermore, the tert-butoxide ion is a poor leaving group, making the collapse of the putative tetrahedral intermediate highly unfavorable. reddit.com

Consequently, this compound is considered stable under a wide range of basic conditions, a property that is frequently exploited in multistep organic synthesis. sci-hub.se While methods for the base-promoted cleavage of primary Boc-protected amines have been developed, they are not applicable to N,N-disubstituted systems like the title compound. sci-hub.se

MechanismApplicability to Target CompoundRationale
E1cB NoRequires an acidic N-H proton for initial deprotonation, which is absent in this N,N-disubstituted carbamate.
BAC2 Extremely Slow / UnfavorableThe carbonyl carbon is sterically hindered by the tert-butyl group, and the tert-butoxide anion is a poor leaving group.

Table 2: Analysis of Potential Base-Mediated Hydrolysis Mechanisms.

The hydrolytic reactivity of this compound is overwhelmingly dictated by the O-tert-butyl group. This group is responsible for the compound's characteristic acid lability and base stability.

Thermal Decomposition Processes

The thermal cleavage of carbamates is a well-established reaction, often employed as a phosgene-free method for generating isocyanates. mdpi.comnih.gov However, the thermal decomposition pathway of O-tert-butyl carbamates, such as this compound, is distinct and does not primarily yield an isocyanate.

Heating tert-butyl carbamates at elevated temperatures (typically 100-250°C) leads to their decomposition. acsgcipr.orgnih.gov The process is a thermal elimination reaction that results in the cleavage of the Boc group. acsgcipr.org The mechanism is believed to proceed via a concerted, six-membered cyclic transition state, which is classified as a retro-ene type reaction. acsgcipr.orgwikipedia.org

In this pathway, a hydrogen atom from one of the methyl groups of the tert-butyl moiety is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O and C-H bonds. This concerted fragmentation directly produces the unstable carbamic acid, isobutylene, and carbon dioxide, which subsequently yields the free amine. acsgcipr.org This process avoids the formation of ionic intermediates and is driven by the formation of stable, gaseous byproducts (isobutylene and CO₂). acsgcipr.org

The thermal decomposition of this compound yields specific products: an olefin (isobutylene), carbon dioxide, and the corresponding free amine (N-butyl-ethanolamine). acsgcipr.org

The formation of isocyanates is the characteristic result of the thermolysis of carbamates derived from primary or secondary alcohols. nih.govbutlerov.com In those cases, the reaction is a reversion where the alcohol is eliminated, regenerating the isocyanate from which the carbamate was formed. This process is often reversible. butlerov.com

For O-tert-butyl carbamates, the pathway involving the elimination of isobutylene is energetically much more favorable. The alternative pathway—elimination of tert-butanol (B103910) to form an isocyanate—is disfavored because tert-butanol itself is thermally unstable and readily dehydrates to form isobutylene under the reaction conditions. The direct, concerted elimination to isobutylene and the carbamic acid provides a lower energy route to the final decomposition products. acsgcipr.org

Carbamate O-Alkyl GroupPrimary Thermal Decomposition PathwayMajor Products
Primary/Secondary (e.g., O-ethyl)Reversible elimination of alcoholIsocyanate + Alcohol
Tertiary (e.g., O-tert-butyl)Concerted elimination (Retro-ene)Amine + Carbon Dioxide + Olefin (Isobutylene)

Table 3: Comparison of Thermal Decomposition Products for Different Carbamate Types.

Influence of Hydroxyl Group on Thermal Stability

The thermal stability of this compound is largely dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, Boc-protected amines can be deprotected by heating without the need for a catalyst. acsgcipr.org The mechanism involves fragmentation to form the free amine, carbon dioxide, and isobutylene via a carbamic acid intermediate. acsgcipr.org Temperatures of around 150°C or higher are often required for this thermal deprotection to occur at a practical rate. acsgcipr.org

The presence of the hydroxyl group in the 2-position can influence this thermal stability. While specific studies on this compound are not detailed, the proximity of the -OH group may lead to intramolecular interactions. It could potentially assist in the decomposition process through the formation of a transient six-membered ring-like structure, possibly lowering the required temperature for deprotection compared to a simple N-Boc alkylamine. Conversely, intermolecular hydrogen bonding involving the hydroxyl group could increase the energy required for the molecule to achieve the necessary conformation for thermal elimination, thereby enhancing its stability. The reaction solvent also plays a crucial role; for instance, thermal deprotection of N-Boc groups has been shown to be effective in solvents like methanol (B129727) or trifluoroethanol under continuous flow conditions at temperatures ranging from 120°C to 230°C. nih.gov

Reactions Involving the Hydroxyl Group

The primary hydroxyl group is a key site for various chemical transformations, allowing for the selective functionalization of the molecule.

Intramolecular Cyclization Reactions (e.g., Oxazolidinone Formation)

The 2-hydroxyethyl carbamate moiety is a direct precursor to 2-oxazolidinones, an important class of five-membered heterocyclic compounds. nih.gov This intramolecular cyclization is a common and synthetically valuable transformation. The reaction involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the carbamate. nih.gov This process typically requires activation, which can be achieved under various conditions.

While carbamates are generally considered unreactive toward nucleophilic attack, making them excellent protecting groups, intramolecular reactions are more favorable. nih.gov The formation of a stable, five-membered ring provides the thermodynamic driving force for the cyclization. This transformation can be facilitated by palladium(II) catalysis, which has been used to synthesize oxazolidinones from N-Boc amines in good yields. nih.gov The mechanism can proceed through different intermediates depending on the reagents used, but the core transformation involves the formation of a new C-O bond to close the ring. researchgate.netarkat-usa.org

Table 1: Methods for Oxazolidinone Synthesis
MethodCatalyst/ReagentKey FeaturesReference
Allylic C-H OxidationPd(II)/bis-sulfoxide/Brønsted acidSynthesizes oxazolidinones from simple N-Boc amines. nih.gov
Multicomponent SynthesisCesium carbonate (base and C1 source)Catalyst-free synthesis from primary amines and dibromoethane. researchgate.net
From N-aryl-carbamatesLiOHEnantiospecific synthesis using enantiopure epichlorohydrin. arkat-usa.org
Microwave IrradiationNitromethane (catalyst)Rapid synthesis from urea (B33335) and ethanolamine (B43304) reagents. organic-chemistry.org

Oxidation and Reduction Pathways of Hydroxyethyl Carbamates

The hydroxyl and carbamate groups in this compound exhibit different reactivities under redox conditions.

Oxidation: The primary alcohol is the more susceptible site for oxidation. Standard oxidizing agents can convert the hydroxyl group into an aldehyde or, with stronger oxidants, a carboxylic acid. The choice of oxidant is crucial to avoid cleaving the carbamate group. The oxidation of amino alcohols often requires the protection of the amino group to prevent its degradation and ensure that the alcoholic group is selectively oxidized. louisville.edu In the context of cyclic ene-carbamates, oxidation with reagents like Oxone has been shown to cleave the carbon-carbon double bond, ultimately yielding N-formyl-ω-amino acids, demonstrating the stability of the carbamate moiety under these specific oxidative conditions. arkat-usa.org Anodic oxidation has also been explored as a method for transforming carbamates. acs.org

Reduction: The carbamate group is generally stable to many reducing agents, which is a key attribute of the Boc protecting group. total-synthesis.com However, specific carbamates, such as certain oxime carbamate pesticides, can undergo a two-electron reduction in the presence of metal ions like Fe(II) or Cu(I). nih.govresearchgate.net This process leads to cleavage of the carbamate structure, yielding products like nitriles and amines. nih.govresearchgate.net For a typical N-Boc protected amino alcohol like this compound, the carbamate is expected to be robust, and reduction would likely require harsh conditions that might also affect other parts of the molecule.

Esterification and Etherification of the Hydroxyl Moiety

The presence of the Boc protecting group on the nitrogen allows for the selective functionalization of the primary hydroxyl group. chemrxiv.org The nucleophilic hydroxyl group can readily participate in esterification and etherification reactions without interference from the protected amine.

Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids (under Fischer esterification conditions), acid chlorides, or acid anhydrides. For example, N-Boc-ethanolamine can be reacted with benzoic acid in the presence of a coupling agent to yield 2-((tert-butoxycarbonyl)amino)ethyl benzoate (B1203000) in excellent yield. chemrxiv.org

Etherification: The formation of an ether can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

These reactions are fundamental in organic synthesis and allow the hydroxyl group of this compound to be used as a handle for attaching a wide variety of other chemical entities.

Transcarbamoylation Reactions

Transcarbamoylation is a reaction in which the carbamoyl (B1232498) group is transferred from one molecule to another. In the context of this compound, this involves the transfer of the R-N(Boc)- group to an alcohol or another nucleophile. These reactions are often base-catalyzed. nih.gov For instance, the reaction of a dicarbamate with methanol in the presence of a base like potassium tert-butoxide (t-BuOK) can yield the corresponding O-methylcarbamate. nih.gov

This reactivity is particularly relevant in the context of polymer chemistry, where transcarbamoylation can be used for the depolymerization and recycling of polyurethanes. nih.gov A tin-catalyzed transcarbamoylation method using phenyl carbamate has also been developed for the efficient synthesis of various carbamates from primary and secondary alcohols, demonstrating broad functional-group tolerance. organic-chemistry.org This highlights the potential of the carbamate group in this compound to react with other alcohols under catalytic conditions.

Table 2: Base Screening for Transcarbamoylation of a Model Dicarbamate
EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)
1KOH2652045
2NaOH2652052
3LiOH2652048
4NaH2652065
5DBU2652070
6TBD2652079
7Et3N46520<5
8t-BuOK2652080

*Data adapted from a study on a model dibutyl dicarbamate. nih.gov

Reactivity in Multistep Organic Transformations

This compound and its close analogue, N-Boc-ethanolamine, are versatile bifunctional reagents in multistep organic synthesis. sigmaaldrich.comchemicalbook.comsigmaaldrich.com The presence of two distinct, selectively addressable functional groups—the protected amine and the primary alcohol—makes it a valuable building block.

The Boc-protected amine can be deprotected under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to reveal the primary amine, which can then undergo a host of subsequent reactions such as acylation, alkylation, or sulfonylation. total-synthesis.comchemrxiv.org For example, a one-pot method exists to convert t-butyl carbamates directly into amides using acyl halide-methanol mixtures, avoiding the isolation of the potentially unstable intermediate amine. organic-chemistry.org

The hydroxyl group can be modified as described previously (e.g., esterification, etherification, oxidation), or it can be used as a nucleophile in coupling reactions. For instance, 2-(Boc-amino)ethanol has been used as a reagent in Suzuki reactions. fishersci.com The compound serves as a difunctional cross-linking reagent and is employed in the synthesis of more complex molecules like phosphatidyl ethanolamines and ornithine. sigmaaldrich.comsigmaaldrich.com This dual functionality allows for the construction of complex molecular architectures by sequentially or selectively reacting each functional group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, molecular geometry, and energy, which dictate the compound's stability and reactivity.

Energy Profiles and Transition State Analysis

The reactivity of a molecule is governed by the energy changes that occur during a chemical reaction. Computational methods are employed to map out the potential energy surface of a reaction, identifying stable molecules (reactants, products, intermediates) as minima and transition states as first-order saddle points. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For carbamates like N-Boc-ethanolamine, this analysis is particularly relevant to understanding their stability and decomposition. For instance, in the thermal deprotection of N-Boc protected amines, computational modeling has been used to support a mechanism involving an initial, slow, and concerted proton transfer that leads to the release of isobutylene (B52900), followed by a rapid decarboxylation. researchgate.netacs.org This process is initiated by overcoming a specific energy barrier, the height of which can be calculated. Studies have found a strong correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate, a parameter that is also derivable from quantum chemical calculations. researchgate.netacs.org

Conformational Analysis of the Carbamate (B1207046) Moiety and Hydroxyethyl Chain

A molecule's three-dimensional shape, or conformation, is critical to its function and reactivity. N-Boc-ethanolamine possesses several rotatable bonds, leading to a complex conformational landscape. Density Functional Theory (DFT) calculations are a popular tool for exploring these landscapes to find the most stable conformers. xjtlu.edu.cnresearchgate.net

Studies on similar Boc-carbamate monomers reveal that the carbamate group itself is relatively rigid. This rigidity is attributed to the delocalization of π-electrons across the O=C-N backbone, giving the C-N bond a partial double-bond character. The geometry of the hydroxyethyl chain is influenced by both steric effects and the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen of the carbamate. These non-covalent interactions can significantly stabilize certain conformations over others. DFT simulations can precisely calculate the energies of different conformers and the rotational barriers between them, providing a detailed picture of the molecule's preferred shapes. dergipark.org.tr

Computational StudyMethodologyBasis SetFocus of Study
Carbamate FormationDFT (B3LYP), G3MP2B3, CBS-QB3, HF6-311++G(d,p)Thermodynamics of CO2 capture ntnu.no
Carbamate ToxicityDFT (PBE)6-311+G*Frontier Molecular Orbitals (HOMO/LUMO) mdpi.com
N-Boc DeprotectionComputational ModelingNot SpecifiedReaction Mechanism Analysis researchgate.netacs.org
Schiff Base DerivativeDFT (B3LYP)6-311++G(dp)Molecular Structure and NMR Shifts dergipark.org.tr

Reaction Mechanism Elucidation using DFT and Ab Initio Methods

DFT and ab initio methods are instrumental in mapping the step-by-step pathways of chemical reactions. These methods can model bond-breaking and bond-forming processes, identify transient intermediates, and calculate the energy barriers for each step, providing a complete mechanistic picture.

Carbamate Formation Reaction Mechanisms

The formation of carbamates from the reaction of an amine with carbon dioxide is a chemically significant process, particularly in the context of CO2 capture technologies. rsc.org Computational studies, using both DFT and ab initio calculations, have been pivotal in elucidating the mechanism of this reaction. researchgate.netepa.gov

Several pathways have been investigated, including a single-step, termolecular reaction, and multi-step processes involving a zwitterionic intermediate. epa.gov Theoretical calculations suggest that for alkanolamines, a single-step, third-order reaction is the most probable, where a second amine molecule acts as a base to facilitate proton transfer. researchgate.netepa.gov DFT modeling has been used to study the reaction pathways for various amines, analyzing the thermodynamics and kinetics to evaluate their performance in CO2 absorption. acs.org These studies help in understanding the role of the amine structure in the efficiency of carbamate formation.

Hydrolysis and Decomposition Pathway Modeling

The stability of the carbamate bond is crucial for its application as a protecting group in chemical synthesis. Understanding its hydrolysis and decomposition pathways is essential for both its strategic removal and for predicting its environmental fate.

Ab initio calculations combined with solvation models have been used to explore the complete reaction pathways for the decomposition of carbamates into bicarbonates in aqueous solutions. researchgate.netnih.gov These studies have investigated mechanisms such as neutral hydrolysis and base-catalyzed hydrolysis. Computational models can predict the activation energies for different pathways, revealing, for example, that neutral hydrolysis often has a high activation barrier. nih.gov Alternative pathways, such as those involving a carbamic acid intermediate, have been proposed and evaluated based on their calculated energy profiles. researchgate.netnih.gov Furthermore, machine learning models, built upon foundational chemical principles, are being developed to predict the hydrolysis products of various organic chemicals, including carbamates. nih.gov

For N-Boc protected amines, thermolytic deprotection represents a key decomposition pathway. Computational modeling supports a mechanism that begins with a slow, concerted proton transfer to release isobutylene, which is then followed by a fast decarboxylation of the resulting carbamic acid. researchgate.netacs.org

Solvation Models and Environmental Effects on Reactivity

Chemical reactions are rarely carried out in the gas phase; they almost always occur in a solvent. The solvent can have a profound effect on the stability of reactants, products, and transition states, thereby influencing reaction rates and equilibria. Computational models must account for these environmental effects to provide realistic predictions.

Two main approaches are used to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.comnih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. It has been successfully used in studies of carbamate hydrolysis and formation to understand how a water environment affects the reaction pathways. researchgate.netnih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. Studies on carbamate stability have compared the performance of continuum models with those that include an explicit solvation shell, highlighting the importance of direct interactions. ntnu.no

Hydrogen Bonding Analysis and Intramolecular Catalysis

Computational and theoretical studies are instrumental in understanding the conformational preferences and reactivity of molecules like tert-butyl butyl-(2-hydroxyethyl)carbamate. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbamate oxygen and nitrogen atoms) within the same molecule allows for the possibility of intramolecular interactions that can significantly influence its three-dimensional structure and potential reactivity.

While specific computational studies on this compound are not prevalent in the literature, extensive research on analogous amino alcohols and N-protected ethanolamines provides a strong basis for analysis. The primary intramolecular interaction expected in this molecule is a hydrogen bond between the hydroxyl (-OH) group's hydrogen and the lone pair of electrons on either the carbamate nitrogen or, more likely, the carbonyl oxygen.

First principles and ab initio calculations on simpler amino alcohols, such as 2-aminoethanol, 3-aminopropanol, and 4-aminobutanol, have consistently shown that their most stable conformations are stabilized by an intramolecular hydrogen bond (IMHB) of the O-H···N type. nih.govmdpi.com This stabilization is found to be more significant as the carbon chain lengthens from two to four carbons, indicating that the flexibility of the molecular backbone plays a crucial role in achieving an optimal geometry for the hydrogen bond. nih.gov

In the case of this compound, the nitrogen atom is part of a carbamate group and is N-alkylated with a butyl group. Studies on N-substituted aminoethanols have demonstrated that replacing a hydrogen atom on the amino group with electron-donating alkyl groups, such as methyl or ethyl, can enhance the strength of the O-H···N intramolecular hydrogen bond. arxiv.org This enhancement is attributed to an increase in the basicity and, therefore, the hydrogen bond acceptor capability of the nitrogen atom. The butyl group in the target molecule would be expected to have a similar electron-donating effect.

However, the presence of the bulky tert-butoxycarbonyl (Boc) group introduces significant steric and electronic considerations. The delocalization of the nitrogen's lone pair into the adjacent carbonyl group reduces its basicity compared to a simple amine, potentially weakening the O-H···N interaction. This makes the carbonyl oxygen a more probable hydrogen bond acceptor, leading to an O-H···O=C interaction. The resulting conformation would form a pseudo-cyclic structure, a common feature in N-acylated amino alcohols. The stability of such a conformation is determined by a delicate balance between the strength of the hydrogen bond and the steric strain induced by the bulky tert-butyl and butyl groups. upenn.edu

Non-Covalent Interaction (NCI) analysis is a common computational tool used to visualize and characterize weak intramolecular interactions. nih.govresearchgate.net For analogous substituted amino alcohols, NCI analysis has confirmed the presence of intramolecular hydrogen bonds and has been used to rank their relative strengths. nih.govresearchgate.net

The concept of intramolecular catalysis in this compound relates to the potential for one functional group to act as an internal catalyst for a reaction involving another group within the same molecule. For instance, the hydroxyl group could potentially act as a nucleophile or a proton-transfer agent in reactions involving the carbamate moiety, such as hydrolysis. The formation of a stable intramolecular hydrogen bond can bring these reactive groups into close proximity and pre-organize the molecule for such a reaction. While this is a well-established concept in enzyme catalysis and more complex synthetic molecules, specific theoretical studies demonstrating intramolecular catalysis in simple carbamates like the subject compound are scarce. The feasibility of such a catalytic cycle would depend on the activation energy of the transition state, which could be modeled using computational methods like Density Functional Theory (DFT).

The table below summarizes typical parameters for intramolecular hydrogen bonds found in related amino alcohol systems, as determined by computational studies. These values provide a reference for the expected characteristics of the hydrogen bond in this compound.

ParameterRepresentative Value RangeMethod of DeterminationRelevant Analogue(s)
H···Acceptor Distance 2.0 - 2.9 ÅAb initio Calculations (e.g., MP2), DFT2-aminoethanol, 3-aminopropanol nih.gov
Donor-Acceptor Distance (O···N/O) 2.8 - 3.5 ÅMicrowave Spectroscopy, Ab initio Calculations3-aminopropanol, 4-aminobutanol nih.gov
Stabilization Energy 2 - 5 kcal/molAb initio and DFT CalculationsSubstituted Aminoethanols nih.gov
OH-Stretching Frequency Red-Shift 50 - 200 cm⁻¹Infrared Spectroscopy, Raman SpectroscopyN-methyl and N-ethyl substituted 2-aminoethanol arxiv.org

This table presents data from computational and experimental studies on analogous compounds to provide a theoretical framework, due to the absence of specific literature on this compound.

Applications As Intermediates and Building Blocks in Advanced Organic Synthesis

Role as Amine Protecting Groups in Complex Molecule Synthesis

The primary role of the tert-butoxycarbonyl (Boc) group in tert-butyl (2-hydroxyethyl)carbamate (B8442604) is to mask the reactivity of the primary amine. By converting the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046), the Boc group allows chemists to perform a wide range of reactions on other parts of a molecule—such as the hydroxyl group in this case—without interference from the nitrogen atom. organic-chemistry.org

The Boc group is known for its stability under a variety of conditions, including those involving nucleophiles and bases. organic-chemistry.org This robustness is essential in multi-step syntheses where numerous transformations are required. The protection is typically achieved by reacting the parent amine (ethanolamine) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org Deprotection, or removal of the Boc group, is efficiently accomplished under anhydrous acidic conditions, often using trifluoroacetic acid (TFA). This process regenerates the free amine by forming gaseous byproducts (carbon dioxide and isobutene), which simplifies purification.

In the synthesis of complex molecules like peptides or polyfunctional natural products, it is often necessary to protect multiple functional groups. An orthogonal protecting group strategy is one in which several different classes of protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. organic-chemistry.org This allows for the selective deprotection and modification of one functional group at a time. Current time information in Bocas del Toro, PA.

The Boc group is a cornerstone of such strategies due to its unique cleavage condition (acidolysis). researchgate.net It is orthogonal to many other common protecting groups, particularly those that are base-labile, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, or those removed by hydrogenation, like the benzyloxycarbonyl (Cbz) group. researchgate.netresearchgate.net For instance, in a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a mild base (e.g., piperidine) to reveal the free amine for further reaction, leaving the Boc group intact. Subsequently, the Boc group can be removed with acid without disturbing other functionalities. This orthogonality provides chemists with precise control over the synthetic sequence. organic-chemistry.org

Protecting GroupAbbreviationCleavage ConditionOrthogonal To
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl)Fmoc, Cbz, Alloc
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz, Trityl
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
AllyloxycarbonylAllocTransition Metal Catalysis (e.g., Pd(0))Boc, Fmoc, Cbz

Precursors for Functionalized Molecules

The dual functionality of tert-butyl (2-hydroxyethyl)carbamate makes it an excellent starting material for a variety of more complex functionalized molecules. The hydroxyl group can be oxidized, alkylated, or converted into a leaving group, while the Boc-protected amine can be deprotected and subsequently modified.

Tert-butyl (2-hydroxyethyl)carbamate serves as a structural motif in precursors for chiral organochalcogenanes (compounds containing selenium or tellurium). Research has shown that related Boc-protected amino alcohols, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, are key intermediates in the synthesis of optically pure organoselenanes and organotelluranes. chemrxiv.orggoogle.com The synthetic strategy involves the enzymatic kinetic resolution of the racemic Boc-protected amino alcohol. This chemoenzymatic approach, catalyzed by lipases like Candida antarctica lipase (B570770) B (CAL-B), allows for the separation of (R)- and (S)-enantiomers with high enantioselectivity. chemrxiv.orggoogle.com These chiral building blocks can then be converted into their respective organoselenium or organotellurium derivatives, which are of interest for their potential biological activities. chemrxiv.org

Amino ketones are valuable synthons in medicinal chemistry. rsc.org Tert-butyl (2-hydroxyethyl)carbamate can be a precursor to N-Boc protected amino aldehydes, which are key intermediates for amino ketone synthesis. The primary alcohol of N-Boc-ethanolamine can be oxidized under mild conditions to yield N-Boc-2-aminoacetaldehyde (also known as tert-butyl N-(2-oxoethyl)carbamate). scbt.com

This aldehyde is a versatile building block that can participate in various carbon-carbon bond-forming reactions. scbt.com For example, it can undergo aldol-type or Mannich-type reactions with enolates or other nucleophiles to construct the carbon skeleton of β-amino ketones. researchgate.net The resulting N-Boc-β-amino ketones are stable intermediates that can be used in the synthesis of more complex molecules, including various pharmaceuticals and natural products. nih.gov

The 1,2-amino alcohol structure of tert-butyl (2-hydroxyethyl)carbamate makes it an ideal precursor for the synthesis of important nitrogen-containing heterocycles, such as oxazolidinones and morpholines.

Oxazolidinones: These heterocycles are present in a class of antibiotics (e.g., Linezolid). One synthetic approach involves the reaction of 1,2-amino alcohols like ethanolamine (B43304) with urea (B33335) or other carbonyl sources. nih.gov By starting with N-Boc-ethanolamine, the nitrogen is pre-activated for cyclization after conversion of the hydroxyl group. For example, halo-induced cyclization of related N-Boc-N-allyl carbamates provides a direct route to functionalized oxazolidinones. researchgate.net Other methods include gold-catalyzed rearrangements of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones. organic-chemistry.orgnih.gov

Morpholines: The morpholine (B109124) ring is a common scaffold in medicinal chemistry. e3s-conferences.org A multi-step strategy to synthesize substituted morpholines utilizes N-Boc protected amino alcohols as starting materials. nih.gov The synthesis involves O-allylation of the N-Boc amino alcohol, followed by Boc deprotection and N-arylation. The key final step is a Palladium-catalyzed intramolecular carboamination reaction, which forms the morpholine ring with high stereoselectivity. e3s-conferences.orgnih.gov

HeterocycleSynthetic Strategy from N-Boc-ethanolamine MotifKey Reaction Step
OxazolidinoneIntramolecular cyclization of a carbamate onto an activated alcohol derivative.Halo-induced cyclization or transition metal catalysis. organic-chemistry.orgresearchgate.net
MorpholineMulti-step sequence involving O-allylation and N-arylation.Pd-catalyzed intramolecular carboamination. nih.gov

Intermediates in Multi-Step Synthetic Sequences

The attributes of tert-butyl (2-hydroxyethyl)carbamate—specifically its bifunctional nature and the reliable reactivity of the Boc protecting group—position it as a valuable intermediate in lengthy, multi-step syntheses of complex target molecules. Its incorporation early in a synthetic route allows for the secure protection of a key nitrogen atom while the hydroxyl group is elaborated into a more complex fragment.

For example, related structures like tert-butyl (1-hydroxypent-4-en-2-yl)carbamate are documented as crucial intermediates in the total synthesis of spiro marine alkaloids such as (-)-fascicularin and (-)-lepadiformimine A. google.com These syntheses involve numerous steps where the stability and selective removal of the Boc group are critical for success. The use of such Boc-protected amino alcohol building blocks simplifies the synthetic pathway and facilitates the construction of chiral centers and complex ring systems. google.com

Emerging Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of Tert-butyl butyl-(2-hydroxyethyl)carbamate presents a unique challenge in selectively functionalizing N-butylethanolamine. Traditional methods often involve multiple steps with harsh reagents. However, the drive towards green chemistry is paving the way for more elegant and sustainable synthetic strategies. Two primary routes are being explored: the N-alkylation of Tert-butyl (2-hydroxyethyl)carbamate (B8442604) (N-Boc-ethanolamine) and the Boc-protection of N-butylethanolamine.

A particularly promising and sustainable approach is the direct N-alkylation of amines with alcohols, which produces water as the only byproduct. google.com This "hydrogen borrowing" catalysis, often employing earth-abundant metal catalysts like iron, represents an ideal green transformation. google.com Applying this to the synthesis of N-butylethanolamine from ethanolamine (B43304) and butanol would create a renewable pathway to the precursor.

Following the synthesis of N-butylethanolamine, its protection with Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) can be achieved under increasingly sustainable conditions. Research has demonstrated that this reaction can proceed efficiently without any catalyst or solvent, or by using environmentally benign solvent systems like water or water-acetone mixtures. epo.orgnih.gov These methods significantly reduce the environmental impact by eliminating hazardous organic solvents and catalysts.

Alternatively, a one-pot tandem approach combining reductive amination with Boc-protection offers an efficient route. This method involves reacting ethanolamine with butyraldehyde (B50154) in the presence of a reducing agent and (Boc)₂O to form the target molecule in a single step. paint.orgorganic-chemistry.org This strategy is highly efficient and selective, preventing over-alkylation, a common side reaction in traditional methods. organic-chemistry.org The use of milder reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) further enhances the green credentials of this pathway. organic-chemistry.org

Table 1: Comparison of Sustainable Synthetic Strategies

Synthetic Strategy Key Features Advantages Potential Challenges
Boc-Protection of N-Butylethanolamine Use of (Boc)₂O on pre-synthesized N-butylethanolamine. Can be performed under catalyst-free and solvent-free conditions. High yields. Requires prior synthesis of the secondary amine.
Direct Reductive Amination/Boc-Protection One-pot reaction of ethanolamine, butyraldehyde, a reducing agent, and (Boc)₂O. High efficiency and selectivity, avoids isolation of intermediates. Prevents over-alkylation. Requires careful control of reaction conditions and reagents.
Catalytic N-Alkylation with Alcohols Synthesis of N-butylethanolamine precursor using "hydrogen borrowing" catalysis. Uses renewable feedstocks (alcohols), produces only water as a byproduct. Catalyst development is ongoing; may require specific conditions.

Investigation of Undiscovered Reaction Pathways and Transformations

With its two distinct functional groups—a sterically hindered carbamate (B1207046) and a primary alcohol—this compound is a candidate for various selective transformations. The stability of the tert-butoxycarbonyl (Boc) group to many nucleophiles and bases allows for a wide range of reactions to be explored at the hydroxyl terminus. epo.org

Oxidation of the Hydroxyl Group: A significant area of investigation is the selective oxidation of the primary alcohol to the corresponding aldehyde, Tert-butyl butyl-(2-formylethyl)carbamate. This transformation would yield a valuable bifunctional molecule with orthogonal reactivity. Mild and selective oxidation methods are crucial to prevent over-oxidation to the carboxylic acid or epimerization if a chiral center is present. google.com Modern methods using catalysts like copper/TEMPO systems or manganese(IV) oxide have shown high efficiency and chemoselectivity for oxidizing N-protected amino alcohols to their respective aldehydes with minimal side reactions. google.comorganic-chemistry.org

Intramolecular Cyclization: The proximity of the carbamate and hydroxyl groups allows for intriguing intramolecular reactions. Activation of the hydroxyl group, for instance by converting it to a mesylate, can trigger an intramolecular SN2 displacement by the carbamate's carbonyl oxygen. This reaction leads to the formation of a cyclic oxazolidinone structure. researchgate.net Such cyclizations are of high interest as they can proceed with an inversion of configuration at the carbon bearing the hydroxyl group, offering a pathway to stereochemically defined products. researchgate.net

Transformations of the Carbamate Moiety: While the Boc group is primarily for protection, its reactivity is also being explored. Under specific conditions, N-Boc protected amines can be converted directly into other functional groups. For example, one-pot methods have been developed to transform t-butyl carbamates into amides using acyl halide-methanol mixtures. epo.org Another avenue involves the in-situ generation of an isocyanate from the Boc-protected amine, which can then be trapped by various nucleophiles to form ureas and other derivatives. epo.org These transformations open up pathways to a diverse range of compounds starting from this compound.

Table 2: Potential Transformations of this compound

Reaction Type Reagents/Conditions Product Type Potential Utility
Selective Oxidation Cu/TEMPO or MnO₂ N-Boc protected amino aldehyde Bifunctional building block for further synthesis.
Intramolecular Cyclization 1. Mesylation (MsCl, Et₃N) 2. SN2 displacement Oxazolidinone Access to heterocyclic structures, potential for stereochemical control.
Conversion to Amide Acyl halide, Methanol (B129727) N-acyl derivative (after Boc removal and acylation) Synthesis of more complex amide-containing molecules.
Conversion to Urea (B33335) 2-chloropyridine, Tf₂O, then an amine N-substituted urea derivative Access to urea-based compounds.

Advanced Applications in Non-Polymeric Materials Chemistry

The unique structure of this compound makes it a promising candidate for advanced applications in materials science, particularly in the realm of surface modification and functional coatings, excluding its use as a direct monomer in traditional polyurethanes.

Functional Coatings: Carbamate-functional molecules are known to impart desirable properties to coatings, such as excellent resistance to environmental etching and scratching. paint.org While typically used in polymeric systems, small molecules like this compound can be incorporated as reactive modifiers or additives. After deprotection of the Boc group, the resulting secondary amine and hydroxyl group can react into a coating matrix, such as those based on isocyanates or melamine-formaldehyde resins, to enhance surface properties and durability without forming a traditional polyurethane polymer backbone. epo.orgpaint.org

Surface Modification and Self-Assembled Monolayers (SAMs): A significant area of potential is the use of this compound to create functionalized surfaces. The hydroxyl group can be chemically modified to introduce an anchoring group suitable for specific substrates. For example, it could be converted to a thiol for binding to gold surfaces or a silane (B1218182) for attachment to silica (B1680970) and metal oxides. This would allow the molecule to form a self-assembled monolayer (SAM).

In such a SAM, the N-Boc-N-butyl portion of the molecule would be exposed at the surface, precisely controlling its chemical and physical properties. The butyl group would contribute to a more hydrophobic and sterically shielded surface compared to an un-substituted analogue. After assembly, the Boc group could be removed under acidic conditions to expose a secondary amine on the surface. This amine could then be used for the covalent attachment of other molecules, such as nanoparticles, dyes, or biorecognition elements. researchgate.net

Ligands for Nanoparticle Stabilization: The compound can also act as a ligand for the synthesis and stabilization of nanoparticles. The hydroxyl group can coordinate to the surface of metal or metal oxide nanoparticles during their formation, controlling their growth and preventing aggregation. The N-butyl and Boc groups would then form a protective shell around the nanoparticle, influencing its solubility and interaction with the surrounding medium. Short-chain organic ligands are known to improve the packing density and electronic properties of nanoparticle-based films. mdpi.com The ability to deprotect the amine after nanoparticle formation offers a route to particles with a functional surface ready for further chemical modification. nih.gov

Bio-inspired Chemical Transformations

The application of bio-inspired approaches to chemical synthesis offers sustainable and highly selective methods for molecular transformation. This compound, with its alcohol functionality, is a prime candidate for enzymatic transformations that mimic biological processes.

Enzymatic and Biocatalytic Reactions: Enzymes, particularly lipases, are widely used in organic synthesis for their ability to catalyze reactions under mild conditions with high chemo-, regio-, and stereoselectivity. The primary hydroxyl group of this compound could be a substrate for lipase-catalyzed esterification or transesterification reactions. This would allow for the attachment of various acyl groups (e.g., from fatty acids or other esters) to the molecule in an environmentally benign manner, often without the need for protecting group strategies on other parts of the molecule.

This enzymatic approach is a cornerstone of green chemistry, as it typically proceeds in non-toxic solvents (or even solvent-free) at ambient temperature and pressure, generating minimal waste. Such biocatalytic methods could be employed to synthesize novel esters of the title compound for use as specialty chemicals or intermediates.

Component in Biomimetic Systems: Beyond being a substrate for enzymes, molecules with both hydrogen-bond donating (after deprotection) and accepting sites, along with hydrophobic alkyl chains, can participate in the formation of self-assembled structures that mimic biological systems. For example, N-alkylated amino alcohols can serve as building blocks for synthetic ion channels or transmembrane transporters.

Following the deprotection of the Boc group, the resulting N-butyl-ethanolamine can be incorporated into larger molecular architectures designed to self-assemble within a lipid bilayer. The butyl chain would provide the necessary hydrophobicity to interact with the membrane interior, while the polar amine and hydroxyl groups could line a pore or act as a binding site for ion transport. While this area is still largely unexplored for this specific compound, the fundamental structural motifs present in this compound make it a molecule of interest for the future design of functional, bio-inspired supramolecular systems.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl butyl-(2-hydroxyethyl)carbamate to improve yield and purity?

Methodological Answer: The synthesis typically involves reacting tert-butyl carbamate with a hydroxyl-containing precursor (e.g., 2-hydroxyethyl derivatives) under mild basic conditions. Key optimization strategies include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and compatibility with Boc-protection reactions .
  • Base Choice : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance reaction efficiency by neutralizing acid byproducts .
  • Temperature Control : Reactions performed at 0–25°C minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for 13^13C) and carbamate carbonyl (δ ~155 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and hydroxyl (-OH) absorption (~3200–3600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₂₂NO₃: 240.1594) .

Q. What are the key considerations for ensuring hydrolytic stability of this compound under various pH conditions?

Methodological Answer:

  • Acidic Conditions : The tert-butyloxycarbonyl (Boc) group is labile in strong acids (e.g., TFA). Stability tests in pH 2–5 buffers (e.g., citrate-phosphate) are critical for applications in drug delivery .
  • Basic Conditions : Hydrolysis accelerates above pH 7. Use non-aqueous solvents (e.g., DCM) to mitigate degradation during synthesis .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data on the biological activity of this compound across studies?

Methodological Answer: Contradictions often arise from assay variability or structural analogs. To address this:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays with fixed substrate concentrations) .
  • Structural Analysis : Compare activity of this compound with analogs (e.g., tert-butyl (3-hydroxycyclobutyl)carbamate, Similarity Index = 0.89) to identify critical functional groups .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using statistical tools like ANOVA to assess significance .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes like cyclooxygenase-2 (COX-2). Focus on hydrogen bonding between the carbamate group and catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • SAR Studies : Corrogate computational predictions with experimental IC₅₀ data to refine models .

Q. What experimental approaches validate the anti-inflammatory activity of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models : Measure COX-2 inhibition in RAW 264.7 macrophages using ELISA for prostaglandin E₂ (PGE₂) .
  • In Vivo Models : Use carrageenan-induced paw edema in rats. Administer 10–50 mg/kg of the compound and compare edema reduction to indomethacin .
  • Toxicity Screening : Perform MTT assays on HEK293 cells to ensure selectivity (IC₅₀ > 100 µM for non-target cells) .

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